N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide
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Overview
Description
N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-(trifluoromethyl)pyridazine-4-carboxylic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-5-methylpyridazine-4-carboxamide
- N-(Cyanomethyl)-5-chloropyridazine-4-carboxamide
- N-(Cyanomethyl)-5-bromopyridazine-4-carboxamide
Uniqueness
N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as drug development and materials science.
Properties
CAS No. |
872780-83-1 |
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Molecular Formula |
C8H5F3N4O |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)6-4-15-14-3-5(6)7(16)13-2-1-12/h3-4H,2H2,(H,13,16) |
InChI Key |
NUTMMORVGWAHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=N1)C(F)(F)F)C(=O)NCC#N |
Origin of Product |
United States |
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